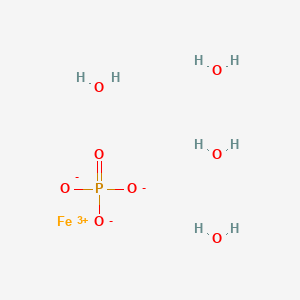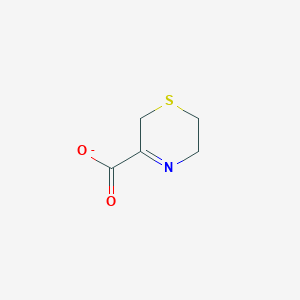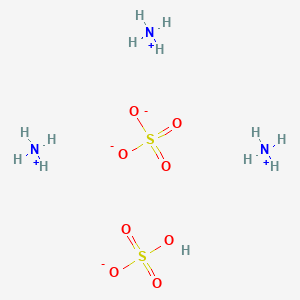
Eisen(III)-phosphat-Tetrahydrat
Übersicht
Beschreibung
This compound is a hydrate form of iron(3+) phosphate and is characterized by its yellow to tan to brown powder appearance . It is commonly used in various industrial and scientific applications due to its unique properties.
Wissenschaftliche Forschungsanwendungen
Iron(3+) phosphate tetrahydrate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other iron compounds and as a catalyst in various chemical reactions.
Biology: In biological research, it is utilized for its role in iron metabolism studies and as a nutrient supplement in culture media.
Medicine: Iron(3+) phosphate tetrahydrate is investigated for its potential use in drug delivery systems and as an iron supplement in pharmaceuticals.
Industry: It is employed in the production of lithium iron phosphate batteries, corrosion protection coatings, and as a pesticide in agriculture
Wirkmechanismus
Target of Action
Iron(3+) phosphate tetrahydrate, also known as ferric phosphate tetrahydrate, is an inorganic compound . Its primary targets are the iron-binding proteins and enzymes in the body, such as hemoglobin and cytochrome . These proteins play crucial roles in oxygen transport and cellular oxidation mechanisms .
Mode of Action
Iron(3+) phosphate tetrahydrate interacts with its targets by supplying the necessary iron for the production of hemoglobin . Iron deficiency can lead to decreased production of hemoglobin and a condition known as microcytic, hypochromic anemia . By providing the necessary iron, this compound helps to prevent and treat iron-deficiency anemia .
Biochemical Pathways
The primary biochemical pathway affected by iron(3+) phosphate tetrahydrate is the heme synthesis pathway . Iron is a vital component of heme, a constituent of hemoglobin, which is essential for oxygen transport. By supplying iron, this compound ensures the proper functioning of this pathway and prevents conditions like anemia .
Pharmacokinetics
It is known that the efficiency of iron absorption depends on the amount administered, the dosing regimen, and the size of iron stores . Subjects with normal iron stores absorb 10% to 35% of an iron dose, while those who are iron deficient may absorb up to 95% of an iron dose .
Result of Action
The primary result of the action of iron(3+) phosphate tetrahydrate is the prevention and treatment of iron-deficiency anemia . By supplying the necessary iron for hemoglobin production, this compound ensures the proper transport of oxygen to tissues, thereby preventing the symptoms associated with anemia .
Action Environment
The action of iron(3+) phosphate tetrahydrate can be influenced by various environmental factors. For instance, when bonded to a metal surface, iron phosphate prevents further oxidation of the metal . Its presence is partially responsible for the corrosion resistance of the iron pillar of Delhi . Therefore, the efficacy and stability of this compound can be influenced by factors such as the presence of other metals and the oxidation state of the environment .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Iron(3+) phosphate tetrahydrate can be synthesized through several methods. One common method involves the reaction of ferrous nitrate solution with phosphoric acid in the presence of an oxidizing agent, arsenic removal agent, and heavy metal removal agent. The reaction is carried out at elevated temperatures (95-110°C) to ensure complete dissolution and purification of the solution. The resulting iron phosphate precipitate is then filtered, washed, and dried to obtain the final product .
Industrial Production Methods: In industrial settings, iron(3+) phosphate tetrahydrate is often produced by reacting ferrous sulfate with distilled water and adding an oxidizing agent, arsenic removal agent, and heavy metal removal agent for solution purification. The purified ferrous sulfate solution is then reacted with concentrated phosphoric acid and sodium chlorate at around 85°C. The pH is adjusted to 2-6 using caustic soda, leading to the precipitation of iron phosphate, which is subsequently filtered and dried .
Analyse Chemischer Reaktionen
Types of Reactions: Iron(3+) phosphate tetrahydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Iron(3+) phosphate can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve the replacement of phosphate groups with other anions or ligands under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iron oxides, while reduction can produce iron(II) compounds .
Vergleich Mit ähnlichen Verbindungen
Iron(III) phosphate (FePO₄): An anhydrous form of iron phosphate with similar chemical properties but different hydration states.
Iron(III) phosphate dihydrate (FePO₄·2H₂O): Another hydrate form with two water molecules per formula unit.
Ferric pyrophosphate (Fe₄(P₂O₇)₃): A compound with a different phosphate structure used in similar applications.
Uniqueness: Iron(3+) phosphate tetrahydrate is unique due to its specific hydration state, which influences its solubility, stability, and reactivity. This makes it particularly suitable for applications requiring controlled release of iron ions and stable complex formation .
Eigenschaften
IUPAC Name |
iron(3+);phosphate;tetrahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Fe.H3O4P.4H2O/c;1-5(2,3)4;;;;/h;(H3,1,2,3,4);4*1H2/q+3;;;;;/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTOYJIFECJCKIK-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.[O-]P(=O)([O-])[O-].[Fe+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
FeH8O8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80583705 | |
| Record name | Iron(3+) phosphate--water (1/1/4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80583705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31096-47-6 | |
| Record name | Iron(3+) phosphate--water (1/1/4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80583705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(8S,9S,13S,14S)-17-[di(propan-2-yl)carbamoyl]-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3-sulfonic acid](/img/structure/B1257484.png)


![2-[Piperidinoethoxyphenyl]-3-[4-hydroxyphenyl]-2h-benzo(b)pyran](/img/structure/B1257494.png)

![(2-Phenylcyclopropyl)-[2-(1,3-thiazolidine-3-carbonyl)-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl]methanone](/img/structure/B1257496.png)

![4-[(1-methyl-2-oxo-4-quinolinyl)oxy]-N-[3-(methylthio)phenyl]butanamide](/img/structure/B1257498.png)




